molecular formula C19H27N3O3 B5667649 4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone

4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone

Cat. No. B5667649
M. Wt: 345.4 g/mol
InChI Key: LFVDUDPTVJFPOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step organic reactions, starting from readily available building blocks such as propargylic alcohols, which are versatile precursors for constructing polycyclic systems, including heterocycles like pyridines and quinolines, as well as morpholine and pyrrolidine derivatives (Mishra, Nair, & Baire, 2022). Propargylic alcohols show distinct reactivity, providing a pathway to synthesize complex structures via novel synthetic strategies.

Molecular Structure Analysis

The molecular structure of "4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone" is characterized by the presence of nitrogen heterocycles, which are crucial for the molecule's biological activity. Nitrogen atoms in the morpholine and pyridyl groups contribute to the molecule's ability to interact with biological targets. The morpholine ring, a six-membered heterocycle with one oxygen and one nitrogen atom, is particularly noted for its pharmacological significance, as it is found in a variety of compounds with diverse biological activities (Asif & Imran, 2019).

properties

IUPAC Name

4-(2,2-diethylmorpholine-4-carbonyl)-1-(pyridin-4-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-3-19(4-2)14-21(9-10-25-19)18(24)16-11-17(23)22(13-16)12-15-5-7-20-8-6-15/h5-8,16H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVDUDPTVJFPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCO1)C(=O)C2CC(=O)N(C2)CC3=CC=NC=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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